NADP disodium salt

Beschreibung

Systematic Nomenclature and Molecular Formula

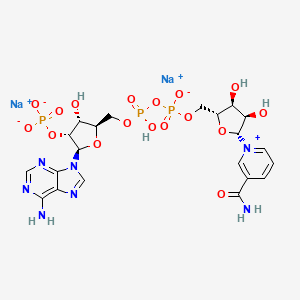

The systematic nomenclature of nicotinamide adenine dinucleotide phosphate disodium salt follows International Union of Pure and Applied Chemistry conventions for complex nucleotide structures. The compound is formally designated as disodium 1-[(2R,3R,4S,5R)-5-{[({[(2R,3R,4R,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxy-4-(phosphonatooxy)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]methyl}-3,4-dihydroxyoxolan-2-yl]-3-carbamoyl-1λ⁵-pyridin-1-ylium. Alternative systematic names include adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 3-(aminocarbonyl)-1-β-D-ribofuranosylpyridinium, inner salt, disodium salt.

The molecular formula of nicotinamide adenine dinucleotide phosphate disodium salt has been consistently reported as C₂₁H₂₆N₇Na₂O₁₇P₃ across multiple authoritative sources. This formula represents the disodium salt form containing two sodium cations associated with the phosphate groups of the dinucleotide structure. The molecular weight is precisely determined as 787.37 grams per mole, though some sources report slight variations ranging from 787.37 to 789.39 grams per mole depending on hydration states. The compound is assigned Chemical Abstracts Service registry number 24292-60-2, which serves as its unique chemical identifier.

Additional synonyms for this compound include beta-nicotinamide adenine dinucleotide phosphate disodium salt, triphosphopyridine nucleotide disodium salt, and coenzyme II disodium salt. The compound exists as a zwitterionic structure due to the presence of both positively charged pyridinium nitrogen and negatively charged phosphate groups, with the sodium cations providing charge neutralization. Spectroscopic identification relies on characteristic ultraviolet absorption maxima at 260 nanometers and fluorescence properties that distinguish it from related nucleotide compounds.

Three-Dimensional Molecular Configuration and Stereochemistry

The three-dimensional molecular configuration of nicotinamide adenine dinucleotide phosphate disodium salt exhibits complex stereochemical features that determine its biological activity. The compound consists of two nucleoside units connected through a pyrophosphate linkage, with an additional phosphate group attached to the 2'-hydroxyl of the adenosine ribose ring. The adenine nucleotide portion maintains the standard β-glycosidic configuration with the purine base in an anti-conformation relative to the ribose sugar. The nicotinamide nucleotide exhibits similar stereochemistry with the pyridinium ring oriented to facilitate optimal cofactor binding in enzymatic reactions.

Crystallographic analysis reveals that the pyrophosphate linkage adopts a specific conformation that positions the two nucleotide units in an extended configuration. The phosphate-oxygen bonds within the pyrophosphate group show asymmetry, with the bond at the nicotinamide side measuring approximately 0.04 angstroms longer than the corresponding bond at the adenosine side. This asymmetric phosphate geometry contributes to the overall molecular flexibility and conformational adaptability of the coenzyme. The additional 2'-phosphate group on the adenosine ribose creates a distinctive structural feature that differentiates this compound from nicotinamide adenine dinucleotide, providing specific recognition sites for enzymes that utilize this coenzyme.

The stereochemical configuration includes multiple chiral centers within both ribose rings, maintaining the natural D-ribose configuration throughout the molecule. The adenine base adopts a syn or anti-conformation depending on binding conditions, while the nicotinamide ring shows conformational flexibility that enables efficient electron transfer during enzymatic reactions. X-ray crystallographic studies demonstrate that enzyme binding induces specific conformational changes, particularly in the nicotinamide portion, which transitions between oxidized and reduced forms during catalytic cycles.

Crystallographic Characterization and X-ray Diffraction Studies

Extensive X-ray crystallographic investigations have provided detailed structural information about nicotinamide adenine dinucleotide phosphate disodium salt and its enzyme complexes. Crystal structures of the free coenzyme reveal a monoclinic space group with unit cell parameters demonstrating the molecular packing arrangements in solid state. The crystals exhibit specific diffraction patterns that enable precise determination of atomic coordinates and bond lengths throughout the dinucleotide structure. High-resolution diffraction data extending to 2.2 angstrom resolution has been obtained for various enzyme-bound forms of the coenzyme.

Multiple crystal forms have been characterized depending on hydration states and counter-ion associations. The most extensively studied crystal form belongs to space group C2 with unit cell dimensions of approximately a = 122-123 angstroms, b = 45-79 angstroms, c = 61-91 angstroms, and β angles ranging from 99.1 to 113 degrees. These crystallographic parameters reflect the extended conformation of the dinucleotide and its association with sodium cations and water molecules. Crystallization conditions typically involve polyethylene glycol as precipitant at neutral to slightly alkaline pH values, with optimal crystal growth occurring at controlled temperature and ionic strength.

Advanced crystallographic analysis has revealed the presence of novel intermolecular interactions within the crystal lattice. Specifically, adenine bases form stacking interactions with water molecules on opposite sides of nicotinamide rings, creating sandwich-like arrangements that stabilize the crystal structure. These stacking interactions contribute to the overall stability of the crystalline form and influence the optical properties of the solid material. Selenium-substituted derivatives have been successfully crystallized for phase determination, enabling accurate structure solution using single-wavelength anomalous diffraction methods.

The crystallographic data demonstrates significant conformational differences between free and enzyme-bound forms of the coenzyme. Comparative analysis of multiple crystal structures reveals that protein binding induces substantial changes in the relative orientations of the adenine and nicotinamide nucleotide portions. These conformational changes are essential for proper positioning of the coenzyme within enzyme active sites and optimal catalytic efficiency.

Comparative Structural Analysis with Nicotinamide Adenine Dinucleotide Phosphate and Reduced Nicotinamide Adenine Dinucleotide Phosphate

Structural comparison between nicotinamide adenine dinucleotide phosphate disodium salt and its related oxidized and reduced forms reveals critical differences in molecular geometry and electronic properties. The oxidized form, nicotinamide adenine dinucleotide phosphate, contains a pyridinium ring that maintains planarity and exhibits characteristic ultraviolet absorption at 259 nanometers. In contrast, the reduced form, reduced nicotinamide adenine dinucleotide phosphate, features a dihydropyridine ring system that introduces sp3 hybridization at specific carbon atoms, resulting in non-planar geometry and shifted absorption spectra.

The most significant structural distinction lies in the nicotinamide ring configuration. The oxidized nicotinamide adenine dinucleotide phosphate maintains aromatic character with delocalized π-electron systems, while reduced nicotinamide adenine dinucleotide phosphate contains a saturated region that disrupts conjugation. This electronic difference manifests in dramatically altered optical properties, with reduced nicotinamide adenine dinucleotide phosphate exhibiting strong fluorescence at 445-460 nanometers when excited at 335 nanometers, whereas the oxidized form shows no significant fluorescence. These spectroscopic differences provide convenient methods for monitoring enzymatic reactions and determining oxidation states in biological systems.

Crystallographic comparison reveals that both oxidized and reduced forms can adopt similar overall conformations when bound to enzymes, despite the electronic differences in the nicotinamide ring. However, subtle geometric variations occur in the positioning of the nicotinamide nucleotide relative to the adenine nucleotide portion. The reduced form typically shows increased flexibility in the pyrophosphate linkage region, which may facilitate conformational changes required for enzyme binding and release. Bond length analysis demonstrates that reduction of the nicotinamide ring results in measurable changes in adjacent phosphate bond distances and angles.

Comparative enzyme binding studies using X-ray crystallography show that different enzymes exhibit preferences for specific oxidation states of the coenzyme. Enzymes utilizing nicotinamide adenine dinucleotide phosphate typically require the oxidized form for substrate binding, while those dependent on reduced nicotinamide adenine dinucleotide phosphate show optimal binding with the reduced coenzyme. The disodium salt form provides a stable, crystallizable derivative that maintains the essential structural features of both oxidized and reduced forms while offering enhanced handling properties for research applications.

Eigenschaften

CAS-Nummer |

24292-60-2 |

|---|---|

Molekularformel |

C21H26N7Na2O17P3 |

Molekulargewicht |

787.4 g/mol |

IUPAC-Name |

disodium;[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C21H28N7O17P3.2Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);;/q;2*+1/p-2/t10-,11-,13-,14-,15-,16-,20-,21-;;/m1../s1 |

InChI-Schlüssel |

WSDDJLMGYRLUKR-WUEGHLCSSA-L |

Isomerische SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)[O-])O)O)O)C(=O)N.[Na+].[Na+] |

Kanonische SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)[O-])O)O)O)C(=O)N.[Na+].[Na+] |

Physikalische Beschreibung |

Grayish-white solid; [Merck Index] |

Verwandte CAS-Nummern |

24292-60-2 |

Synonyme |

Coenzyme II Dinucleotide Phosphate, Nicotinamide-Adenine NADP NADPH Nicotinamide Adenine Dinucleotide Phosphate Nicotinamide-Adenine Dinucleotide Phosphate Nucleotide, Triphosphopyridine Phosphate, Nicotinamide-Adenine Dinucleotide Triphosphopyridine Nucleotide |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Historical Industrial Synthesis from Calcium Phosphate

The traditional method for producing disodium hydrogen phosphate involves treating calcium phosphate with sulfuric acid, yielding phosphoric acid and calcium sulfate (gypsum) as byproducts . Subsequent purification steps include barium carbonate treatment to remove sulfate ions, followed by neutralization with sodium carbonate or hydroxide to form monosodium phosphate (NaH₂PO₄). This intermediate is then converted to disodium phosphate via controlled alkali addition:

Critical parameters include maintaining a reaction temperature of 125–200°F (51–93°C) and a final pH of 8.7–9.2 to ensure complete conversion . The solution is decolorized using activated carbon, cooled to 15–25°C for crystallization, and centrifuged to isolate Na₂HPO₄·12H₂O crystals. Mother liquor is recycled to dilute subsequent batches, minimizing waste . This method achieves commercial-grade purity but suffers from P₂O₅ losses (10–20%) in insoluble "white mud" byproducts, which are repurposed as low-grade fertilizers .

Direct Neutralization of Phosphoric Acid with Sodium Bicarbonate

A modern approach eliminates gypsum byproducts by directly reacting technical-grade phosphoric acid (85% purity) with sodium bicarbonate (99% purity) in a 1:1.15 molar ratio . The reaction proceeds at 80–100°C for two hours under pH 8.7–9.2 conditions:

Post-neutralization, the solution undergoes centrifugal dehydration, evaporation, and spray washing with deionized water to remove surface impurities. Crystallization yields Na₂HPO₄ with 99.6% purity after fluidized-bed drying at 120°C . This method reduces impurity carryover compared to older processes but requires precise control of bicarbonate addition to avoid over-neutralization to trisodium phosphate.

Ammonia-Mediated Synthesis Using Sodium Sulfate

An alternative route utilizes sodium sulfate (Na₂SO₄) and phosphoric acid in a 1.6–2.4:1 molar ratio, with ammonia facilitating intermediate formation . The reaction sequence involves:

-

Ammoniation :

Conducted at 15–25°C and pH >8.0, this step produces sodium ammonium hydrogen phosphate.

-

Calcination :

The intermediate is mixed with soda ash (Na₂CO₃) in a 2:1 Na:P molar ratio and heated at 180–250°C for one hour:Evolved ammonia and carbon dioxide are absorbed and recycled, while the filtrate yields ammonium sulfate fertilizer . This closed-loop process achieves 98% yield with minimal waste.

Comparative Analysis of Industrial Methods

The sodium bicarbonate route offers the highest purity (99.6%) due to advanced decolorization and washing steps . Conversely, the sodium sulfate method excels in yield (98%) and byproduct valorization, as ammonium sulfate is marketable . Historical methods remain relevant for low-cost applications but lag in efficiency and environmental compliance.

Crystallization and Purification Techniques

Crystallization dynamics significantly impact product quality. For Na₂HPO₄·12H₂O, cooling rates of 0.5–1°C/min produce uniform crystals >500 µm, suitable for pharmaceutical use . Centrifugal dehydration at 3,000 rpm reduces moisture content to <5%, while fluidized-bed drying at 120°C prevents hydrate decomposition . Impurities such as Fe³⁺ and Al³⁺ are minimized via pH-controlled precipitation during neutralization, with residual levels <10 ppm achievable through carbon filtration .

Environmental and Economic Considerations

Modern methods prioritize circular economy principles. The sodium sulfate route recovers 95% of ammonia and 90% of CO₂, reducing raw material costs by 30% . Energy consumption varies widely:

-

Evaporation : 2.5 kWh/kg (vacuum evaporators) vs. 1.8 kWh/kg (multi-effect evaporators) .

-

Drying : 0.7 kWh/kg (fluidized-bed) vs. 1.2 kWh/kg (rotary dryers) .

Regulatory compliance with HG/T 2965-2000 standards ensures product suitability for food and pharmaceutical industries, though barium-free processes are increasingly mandated .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Dinatrium-Nicotinamid-Adenin-Dinukleotid-Phosphat unterliegt hauptsächlich Redoxreaktionen. Es kann oxidiert werden, um Nicotinamid-Adenin-Dinukleotid-Phosphat zu bilden, und reduziert werden, um Nicotinamid-Adenin-Dinukleotid-Phosphat-Wasserstoff zu produzieren .

Häufige Reagenzien und Bedingungen:

Oxidation: Umfasst die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder molekularem Sauerstoff.

Hauptprodukte:

Oxidation: Nicotinamid-Adenin-Dinukleotid-Phosphat

Reduktion: Nicotinamid-Adenin-Dinukleotid-Phosphat-Wasserstoff

Wissenschaftliche Forschungsanwendungen

Dinatrium-Nicotinamid-Adenin-Dinukleotid-Phosphat findet breite Anwendung in der wissenschaftlichen Forschung:

Biologie: Spielt eine entscheidende Rolle im Zellstoffwechsel, in der Photosynthese und im Pentosephosphatweg.

5. Wirkmechanismus

Dinatrium-Nicotinamid-Adenin-Dinukleotid-Phosphat übt seine Wirkung aus, indem es als Redox-Cofaktor fungiert. Es ermöglicht den Elektronentransfer in verschiedenen Stoffwechselwegen, einschließlich des Calvin-Zyklus sowie der Lipid- und Nukleinsäuresynthese. Die Verbindung ist an der Reduktion von Nicotinamid-Adenin-Dinukleotid-Phosphat zu Nicotinamid-Adenin-Dinukleotid-Phosphat-Wasserstoff beteiligt, das dann an biosynthetischen Reaktionen und antioxidativen Abwehrmechanismen teilnimmt .

Ähnliche Verbindungen:

- Nicotinamid-Adenin-Dinukleotid

- Nicotinamid-Adenin-Dinukleotid-Wasserstoff

- Nicotinamid-Adenin-Dinukleotid-Phosphat-Wasserstoff

Vergleich: Dinatrium-Nicotinamid-Adenin-Dinukleotid-Phosphat ist aufgrund seiner zusätzlichen Phosphatgruppe einzigartig, die seine Löslichkeit und Stabilität erhöht. Dies macht es besonders gut geeignet für Forschungs- und industrielle Anwendungen. Im Gegensatz zu Nicotinamid-Adenin-Dinukleotid, das hauptsächlich an katabolischen Reaktionen beteiligt ist, ist Dinatrium-Nicotinamid-Adenin-Dinukleotid-Phosphat an anabolischen Prozessen wie Biosynthese und Entgiftung beteiligt .

Wirkmechanismus

Disodium Nicotinamide Adenine Dinucleotide Phosphate exerts its effects by acting as a redox cofactor. It facilitates electron transfer in various metabolic pathways, including the Calvin cycle and lipid and nucleic acid synthesis. The compound is involved in the reduction of Nicotinamide Adenine Dinucleotide Phosphate to Nicotinamide Adenine Dinucleotide Phosphate Hydrogen, which then participates in biosynthetic reactions and antioxidant defense mechanisms .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare nadide phosphate disodium with structurally or functionally related sodium phosphate compounds:

Key Differences

Structural Complexity :

- Nadide phosphate disodium has a complex dinucleotide structure with three phosphate groups, distinguishing it from simpler phosphates like disodium hydrogen phosphate (Na₂HPO₄).

- Dexamethasone disodium phosphate integrates a steroid backbone with a phosphate group, enabling solubility for injectable formulations.

Functional Roles :

- NADP disodium is exclusively involved in redox reactions (e.g., fatty acid synthesis), whereas disodium hydrogen phosphate serves as a passive pH buffer.

- Carbamyl phosphate disodium acts as a nitrogen carrier in the urea cycle, a role absent in NADP disodium.

Therapeutic vs. Metabolic Use :

- Dexamethasone disodium phosphate is clinically used for anti-inflammatory effects, contrasting with NADP disodium’s research-focused applications.

- Creatinine phosphate disodium (mentioned in ) decomposes under acidic conditions, limiting its stability compared to NADP disodium.

Safety Profiles :

- Disodium hydrogen phosphate is GRAS in food, while NADP disodium requires lab-specific handling due to its biochemical activity.

Biologische Aktivität

Nadide phosphate disodium, also known as β-Nicotinamide adenine dinucleotide phosphate (NADP-Na2), is a vital coenzyme involved in numerous biological processes. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₂₁H₂₆N₇Na₂O₁₇P₃

- Molecular Weight : 787.37 g/mol

- CAS Number : 24292-60-2

- Solubility : Water-soluble (50 mg/mL at room temperature) .

Nadide phosphate disodium functions primarily as a cofactor in redox reactions, facilitating electron transfer in various metabolic pathways. It exists in two forms:

- Oxidized form (NADP+) : Acts as an electron acceptor.

- Reduced form (NADPH) : Serves as a reducing agent in biosynthetic reactions and antioxidant defense .

Biological Functions

- Electron Transport : NADP/NADPH plays a crucial role in cellular respiration and photosynthesis by participating in the electron transport chain.

- Biosynthesis : It is essential for the synthesis of fatty acids and nucleotides, contributing to cellular growth and repair.

- Antioxidant Defense : NADPH is involved in the regeneration of reduced glutathione, a major antioxidant that protects cells from oxidative stress .

Case Study 1: Role in Metabolic Disorders

Research indicates that NADP/NADPH levels are altered in metabolic diseases such as diabetes and obesity. A study highlighted that supplementation with NADP can improve insulin sensitivity and glucose metabolism in diabetic models .

Case Study 2: Cancer Research

In cancer biology, NADPH is critical for maintaining the redox balance within tumor cells. Studies have shown that inhibiting NADPH production can enhance the efficacy of chemotherapy by increasing oxidative stress in cancer cells .

Case Study 3: Neurodegenerative Diseases

NADP/NADPH has been linked to neuroprotection. In models of neurodegenerative diseases like Alzheimer's, increasing NADPH levels has been shown to reduce neuronal damage by enhancing antioxidant defenses .

Data Table: Biological Activities of Nadide Phosphate Disodium

Q & A

Basic Research Questions

Q. How can disodium phosphate buffer systems be optimized for pH-dependent biochemical assays (e.g., pH 7.45)?

- Methodological Answer : Prepare a buffer system using sodium dihydrogen phosphate (NaH2PO4) and disodium hydrogen phosphate (Na2HPO4) in molar ratios calculated via the Henderson-Hasselbalch equation. For pH 7.45, the pKa of NaH2PO4 (~7.2) is closest to the target pH, ensuring buffering capacity. Dissolve 12 g of dibasic sodium phosphate (Na2HPO4) in 100 mL of water and adjust with NaH2PO4 as needed . Validate pH using calibrated electrodes and confirm stability under experimental conditions (e.g., temperature, ionic strength).

Q. What analytical methods are recommended for assessing the purity of disodium phosphate dihydrate (Na2HPO4·2H2O) in reagent-grade samples?

- Methodological Answer : Use USP/Ph Eur monographs for purity testing. Titrate against standardized HCl for phosphate content, ensuring ≥99.5% purity. Quantify water content via Karl Fischer titration to confirm dihydrate stoichiometry. Characterize impurities (e.g., heavy metals) using inductively coupled plasma mass spectrometry (ICP-MS) .

Q. How do researchers differentiate between anhydrous, dihydrate, and dodecahydrate forms of disodium phosphate in experimental settings?

- Methodological Answer : Perform thermogravimetric analysis (TGA) to measure water loss upon heating. Anhydrous Na2HPO4 shows no weight loss below 100°C, while dihydrate (Na2HPO4·2H2O) and dodecahydrate (Na2HPO4·12H2O) lose 10.1% and 47.3% mass, respectively. Confirm crystallinity via X-ray diffraction (XRD) .

Advanced Research Questions

Q. What experimental design strategies are effective for optimizing disodium phosphate concentration in plant metabolite extraction (e.g., chlorogenic acid)?

- Methodological Answer : Employ a Central Composite Design Rotatable (CCDR) with factors like ethanol concentration and disodium phosphate (DSP) levels. For example, test DSP at 0.1–0.5 M alongside ethanol (40–80%) to maximize extraction efficiency. Analyze responses using ANOVA and surface response plots to identify optimal conditions .

Q. How can researchers resolve contradictions in disodium phosphate stability data during long-term storage?

- Methodological Answer : Conduct accelerated stability studies under varying humidity (20–80% RH) and temperature (4–40°C) conditions. Monitor crystalline structure changes via XRD and hygroscopicity via dynamic vapor sorption (DVS). Compare results with ICL Performance Products’ reported 24-month shelf life under ambient storage .

Q. What role does disodium phosphate play in metabolic pathways, such as bacterial cell wall biosynthesis?

- Methodological Answer : In Staphylococcus aureus, disodium phosphate derivatives like N-acetyl-α-D-glucosamine 1-phosphate (GlcNAc-1-P) act as precursors for teichoic acid synthesis. Use isotopic labeling (e.g., ³¹P-NMR) to track phosphate incorporation into cell-wall polymers. Validate via gene knockout studies targeting tagO or tarA enzymes .

Q. How does disodium phosphate interfere with enzymatic assays (e.g., phosphatidylcholine quantification)?

- Methodological Answer : Test interference by spiking disodium phosphate into assay controls. For phosphatidylcholine assays, pre-treat samples with chelating agents (e.g., EDTA) to mitigate phosphate-induced enzyme inhibition. Validate recovery rates using internal standards and compare with phosphate-free buffers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.